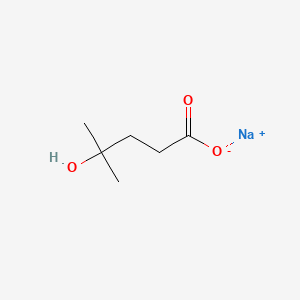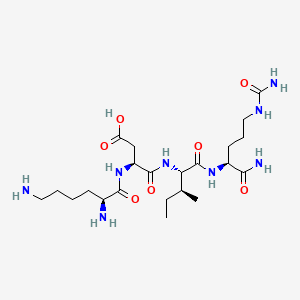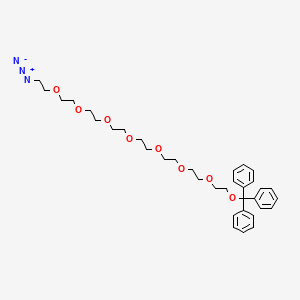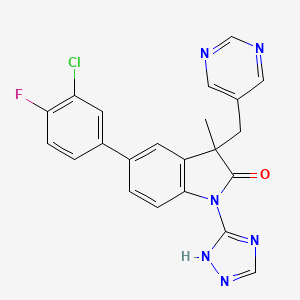
UMB-68 sodium
Übersicht
Beschreibung
Es zeigt keine signifikante Affinität zu Gamma-Aminobuttersäure Typ A oder Gamma-Aminobuttersäure Typ B Rezeptoren
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
UMB 68 kann durch die Reaktion von Gamma-Hydroxybuttersäure mit Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Lösen von Gamma-Hydroxybuttersäure in Wasser, gefolgt von der Zugabe von Natriumhydroxid, um das Natriumsalz zu bilden . Die Reaktion wird bei Raumtemperatur durchgeführt und das Produkt wird durch Abdampfen des Lösungsmittels isoliert.
Industrielle Produktionsmethoden
Die industrielle Produktion von UMB 68 folgt einem ähnlichen Syntheseweg, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Verunreinigungen zu minimieren und die Effizienz des Produktionsprozesses zu maximieren .
Wissenschaftliche Forschungsanwendungen
UMB 68 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Wird verwendet, um den Gamma-Hydroxybuttersäure-Rezeptor und seine Rolle im zentralen Nervensystem zu untersuchen.
Pharmakologie: Untersucht auf seine potenziellen therapeutischen Wirkungen und Wechselwirkungen mit anderen Neurotransmittersystemen.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der analytischen Chemie verwendet.
Wirkmechanismus
UMB 68 entfaltet seine Wirkung durch selektive Bindung an Gamma-Hydroxybuttersäure-Rezeptoren. Diese Bindung hemmt die Aktivität dieser Rezeptoren, die an verschiedenen neurologischen Prozessen beteiligt sind. Die Verbindung interagiert nicht signifikant mit Gamma-Aminobuttersäure Typ A oder Gamma-Aminobuttersäure Typ B Rezeptoren, was sie zu einem spezifischen Werkzeug für die Untersuchung von Gamma-Hydroxybuttersäure-Rezeptorfunktionen macht .
Wirkmechanismus
Target of Action
UMB-68 sodium, also known as UMB 68, is a selective ligand for the gamma-hydroxybutyric acid (GHB) receptor . The GHB receptor is a protein that interacts with GHB, a naturally occurring neurotransmitter with sedative and anesthetic properties. The GHB receptor plays a crucial role in the central nervous system, influencing sleep, memory, and muscle relaxation .
Mode of Action
This compound interacts with the GHB receptor in a similar way to GHB itself . It exhibits a similar receptor affinity as GHB, with an IC50 for displacement of 3H-NCS-382 from GHB receptors being 38 μM compared with 25 μM for GHB . This means that this compound can bind to the GHB receptor and displace 3H-NCS-382, a radiolabeled compound used in research to study GHB receptor activity .
Biochemical Pathways
These pathways involve the modulation of neurotransmitter activity in the central nervous system, potentially affecting sleep, memory, and muscle relaxation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the GHB receptor. By acting as a ligand for this receptor, this compound can influence the activity of GHB in the central nervous system . .
Action Environment
The action environment refers to how environmental factors influence the action, efficacy, and stability of a compound. For this compound, these factors could include the physiological conditions under which the compound is administered, such as the pH of the body fluids, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells . .
Biochemische Analyse
Biochemical Properties
UMB-68 sodium plays a crucial role in biochemical reactions by selectively binding to GHB receptors. It displaces [3H]NCS-382 with an IC50 of 38 nM in rat cerebrocortical membranes . This compound does not exhibit significant affinity for GABAB receptors and cannot be metabolized into GABA-active compounds . The interaction of this compound with GHB receptors is highly specific, making it a valuable tool for studying GHB receptor functions and related biochemical pathways.
Cellular Effects
This compound influences various cellular processes by interacting with GHB receptors. In vitro studies have shown that this compound inhibits [3H]NCS-382 binding to rat cerebrocortical membranes, indicating its role in modulating neuronal signaling . This compound does not affect GABA(A) or GABA(B) receptors, highlighting its specificity for GHB receptors . The cellular effects of this compound include alterations in cell signaling pathways, gene expression, and cellular metabolism, primarily through its interaction with GHB receptors.
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to GHB receptors. This binding displaces [3H]NCS-382 with high affinity, resulting in the modulation of GHB receptor activity . This compound does not interact significantly with GABA receptors, ensuring its specificity for GHB receptors . The compound’s inability to be metabolized into GABA-active compounds further emphasizes its selective action on GHB receptors . This selective binding leads to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its stability in solution may vary . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated consistent effects on GHB receptor activity, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies using adult male Sprague-Dawley rats have shown that this compound decreases lever pressing behavior at doses ranging from 320 to 1778 mg/kg . Higher doses of this compound result in more pronounced effects, including the elimination of lever pressing behavior at the highest dose tested (1778 mg/kg) . These findings indicate a dose-dependent response to this compound, with potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in specific metabolic pathways related to GHB receptor activity. The compound displaces [3H]NCS-382 with high affinity, indicating its role in modulating GHB receptor-mediated signaling pathways . This compound does not interact significantly with GABA receptors, ensuring its specificity for GHB receptors . This selective interaction influences metabolic flux and metabolite levels associated with GHB receptor activity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific mechanisms. The compound’s selective binding to GHB receptors facilitates its localization to neuronal tissues, where it exerts its effects . This compound does not interact significantly with GABA receptors, ensuring its targeted distribution to GHB receptor-rich areas . This selective transport and distribution contribute to its overall efficacy and specificity in modulating GHB receptor activity.
Subcellular Localization
The subcellular localization of this compound is primarily associated with GHB receptors in neuronal tissues. The compound’s selective binding to GHB receptors directs it to specific compartments within neurons, where it modulates receptor activity . This compound does not interact significantly with GABA receptors, ensuring its targeted localization to GHB receptor-rich areas . This selective subcellular localization is critical for its function and efficacy in modulating GHB receptor activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
UMB 68 can be synthesized through the reaction of gamma-hydroxybutyric acid with sodium hydroxide. The reaction typically involves dissolving gamma-hydroxybutyric acid in water, followed by the addition of sodium hydroxide to form the sodium salt . The reaction is carried out at room temperature and the product is isolated by evaporation of the solvent.
Industrial Production Methods
Industrial production of UMB 68 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
UMB 68 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: UMB 68 kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Reduktion von UMB 68 kann zur Bildung von Alkoholen führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen verwendet.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gamma-Hydroxybuttersäure: Ein natürlich vorkommender Neurotransmitter und ein Vorläufer von Gamma-Aminobuttersäure.
Natriumoxybat: Eine pharmazeutische Form von Gamma-Hydroxybuttersäure, die zur Behandlung von Narkolepsie eingesetzt wird.
Einzigartigkeit
UMB 68 ist aufgrund seiner selektiven Bindung an Gamma-Hydroxybuttersäure-Rezeptoren ohne signifikante Wechselwirkung mit Gamma-Aminobuttersäure Typ A oder Gamma-Aminobuttersäure Typ B Rezeptoren einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Forschung in der Neurowissenschaft und Pharmakologie .
Eigenschaften
IUPAC Name |
sodium;4-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKDHFJDHVHVLY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

